
Bis(3-chloropropyl)carbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-chloropropyl)carbamyl chloride: is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of two 3-chloropropyl groups attached to a carbamyl chloride moiety. It is a versatile intermediate used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chloropropyl)carbamyl chloride typically involves the reaction of 3-chloropropylamine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(3-chloropropylamine)+phosgene→bis(3-chloropropyl)carbamyl chloride+2HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a highly toxic gas. The process is optimized to achieve high yields and purity of the product. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(3-chloropropyl)carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the 3-chloropropyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form bis(3-chloropropyl)carbamic acid and hydrochloric acid.
Condensation: It can react with amines to form urea derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide can be performed at room temperature.
Condensation: Amines such as aniline or benzylamine are used, and the reaction is often conducted in the presence of a base like triethylamine.
Major Products:
Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.
Hydrolysis: The major product is bis(3-chloropropyl)carbamic acid.
Condensation: Urea derivatives are formed.
Scientific Research Applications
Bis(3-chloropropyl)carbamyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of bis(3-chloropropyl)carbamyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- Bis(2-chloroethyl)carbamyl chloride
- Bis(4-chlorobutyl)carbamyl chloride
- Bis(2-chloropropyl)carbamyl chloride
Comparison: Bis(3-chloropropyl)carbamyl chloride is unique due to the presence of 3-chloropropyl groups, which provide distinct reactivity and properties compared to other similar compounds. For example, bis(2-chloroethyl)carbamyl chloride has shorter alkyl chains, leading to different steric and electronic effects in reactions. Bis(4-chlorobutyl)carbamyl chloride, on the other hand, has longer alkyl chains, which can influence its solubility and reactivity.
Properties
CAS No. |
97883-95-9 |
|---|---|
Molecular Formula |
C7H12Cl3NO |
Molecular Weight |
232.5 g/mol |
IUPAC Name |
N,N-bis(3-chloropropyl)carbamoyl chloride |
InChI |
InChI=1S/C7H12Cl3NO/c8-3-1-5-11(7(10)12)6-2-4-9/h1-6H2 |
InChI Key |
VGLSVPKAFHYIKI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCCCl)C(=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
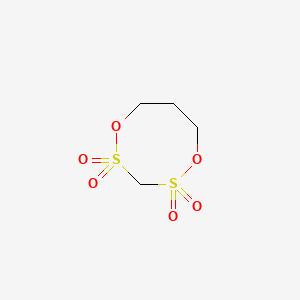
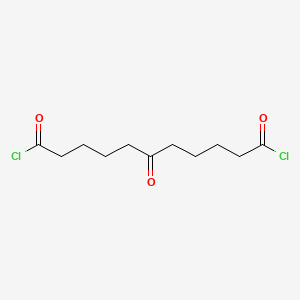


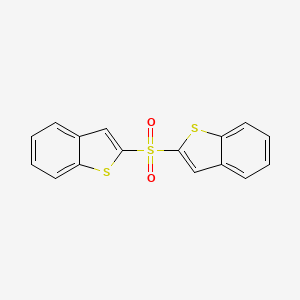
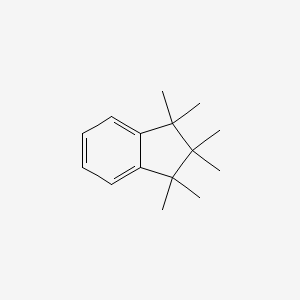
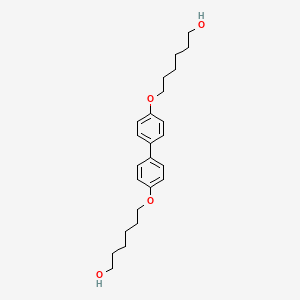
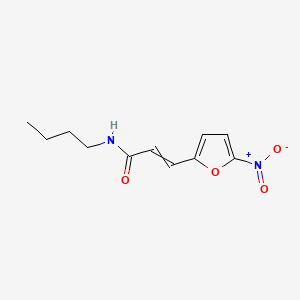
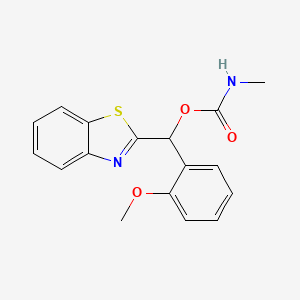
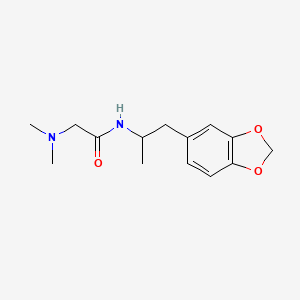
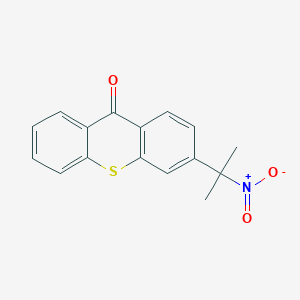

![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
